2-Chloro-3-(methylamino)isonicotinaldehyde
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Overview
Description
2-Chloro-3-(methylamino)isonicotinaldehyde is an organic compound with the molecular formula C7H7ClN2O. It is a derivative of isonicotinaldehyde, featuring a chlorine atom and a methylamino group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methylamino)isonicotinaldehyde typically involves the chlorination of 3-(methylamino)isonicotinaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the pyridine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(methylamino)isonicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation Reactions: Formation of the corresponding carboxylic acid.
Reduction Reactions: Formation of the corresponding alcohol.
Scientific Research Applications
2-Chloro-3-(methylamino)isonicotinaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(methylamino)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methylamino group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde
- 2-Chloro-6-(4-methylphenyl)isonicotinaldehyde
- 2-Chloro-6-(4-chlorophenyl)isonicotinaldehyde
- 2-Chloro-6-(4-fluorophenyl)isonicotinaldehyde
Comparison
Compared to similar compounds, 2-Chloro-3-(methylamino)isonicotinaldehyde is unique due to the presence of the methylamino group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for specific research and industrial purposes .
Properties
Molecular Formula |
C7H7ClN2O |
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Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-chloro-3-(methylamino)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2O/c1-9-6-5(4-11)2-3-10-7(6)8/h2-4,9H,1H3 |
InChI Key |
DDVKUKFFBOLJKB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1Cl)C=O |
Origin of Product |
United States |
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